

# Preclinical Profile of Flovagatran Sodium: A Technical Overview

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Compound of Interest		
Compound Name:	Flovagatran sodium	
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Disclaimer: This document summarizes publicly available preclinical data for **Flovagatran sodium** (TGN 255). The development of this compound was discontinued, and as a result, the preclinical data package available in the public domain is incomplete. This guide is based on limited published information and should be interpreted with caution.

#### Introduction

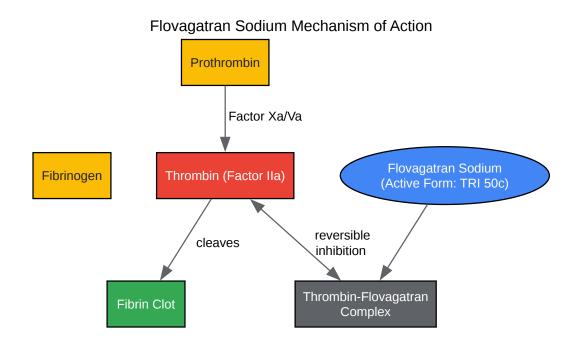
**Flovagatran sodium**, also known as TGN 255, is a potent, reversible, direct inhibitor of thrombin, the key serine protease in the coagulation cascade.[1] It was developed as an intravenous anticoagulant for the prevention and treatment of arterial and venous thrombosis. [1] The active form of the drug is TRI 50c. Despite reaching early clinical development, its advancement was ultimately halted for reasons not publicly disclosed. This document provides a technical overview of the available preclinical data on **Flovagatran sodium**.

#### **Mechanism of Action**

**Flovagatran sodium** exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation. This inhibition is reversible and highly potent, with an in vitro binding affinity (Ki) of 9 nM for human thrombin.[1]

## **Signaling Pathway**





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Caption: Mechanism of action of Flovagatran sodium.

## **Pharmacodynamics**

Preclinical studies have demonstrated the anticoagulant effects of **Flovagatran sodium** through the prolongation of various clotting time assays.

In Vitro Anticoagulant Activity

Parameter	Species	Matrix	Value
Thrombin Time (TT) Doubling Concentration	Human	Plasma	960 nM

Table 1: In vitro anticoagulant activity of **Flovagatran sodium**.



#### In Vivo Pharmacodynamics in Canines

Studies in conscious beagle dogs and in a canine cardiopulmonary bypass (CPB) model have provided insights into the in vivo pharmacodynamic profile of **Flovagatran sodium**. Administration via a bolus plus infusion regimen resulted in a dose-dependent increase in plasma concentrations of the active form, TRI 50c, which correlated with the prolongation of several coagulation markers.

Parameter	Animal Model	Effect
Thrombin Time (TT)	Conscious Dog	Dose-dependent prolongation
Activated Clotting Time (ACT)	Conscious Dog	Elevated to ~400 seconds at the highest doses
Whole Blood Thrombin Time (WBTT)	Conscious Dog	Dose-dependent prolongation
Ecarin Clotting Time (ECT)	Conscious Dog	Dose-dependent prolongation
Activated Partial Thromboplastin Time (aPTT)	Conscious Dog	Dose-dependent prolongation

Table 2: In vivo pharmacodynamic effects of **Flovagatran sodium** in conscious dogs.

## **Experimental Workflow for Canine CPB Model**



# Pre-CPB Beagle Dog Preparation Baseline Blood Sampling Cardiopulmonary Bypass (CPB) Flovagatran Sodium Bolus + Infusion Simulated Mitral Valve Repair Post-CPB Coagulation Marker Pharmacokinetic Termination of Monitoring (ACT, aPTT, etc.) **Blood Sampling** Infusion Monitoring for Bleeding

#### Canine Cardiopulmonary Bypass Experimental Workflow

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Caption: Experimental workflow for the canine CPB study.

### **Pharmacokinetics**



Pharmacokinetic data for **Flovagatran sodium** is limited, with most of the available information originating from studies in dogs. The active metabolite, TRI 50c, is the primary analyte measured in plasma.

Parameter	Animal	Dosing Regimen	Value
Tmax	Dog (CPB model)	Bolus + Infusion	0.17 - 0.83 hours
Cmax	Dog (CPB model)	Bolus + Infusion	9 - 24 μg/mL
Mean Plasma Conc. (TRI 50c)	Conscious Dog	High-dose: 5 mg/kg bolus + 20 mg/kg/h infusion	20.6 μg/mL
Plasma Conc. (TRI 50c)	Dog (CPB model)	Low-dose: 2.5 mg/kg bolus + 10 mg/kg/h infusion	23 μg/mL
Plasma Conc. (TRI 50c)	Dog (CPB model)	High-dose: 5 mg/kg bolus + 20 mg/kg/h infusion	33 μg/mL

Table 3: Pharmacokinetic parameters of **Flovagatran sodium**'s active metabolite (TRI 50c) in dogs.

It has been noted that upon cessation of the infusion, the plasma concentrations of **Flovagatran sodium** decline rapidly. However, specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not available in the public literature.

# **Toxicology**

Detailed preclinical toxicology studies for **Flovagatran sodium** have not been published. The only available information on its safety profile comes from the canine cardiopulmonary bypass model.

In this model, a high-dose regimen (5 mg/kg bolus followed by a 20 mg/kg/h infusion) was associated with significant adverse effects, including uncontrolled postoperative hemorrhage and paradoxical clotting. Furthermore, this high dose was reported to have a severe impact on



the functional percentage of platelets. A lower dose regimen (2.5 mg/kg bolus and 10 mg/kg/h infusion) was found to provide effective anticoagulation with minimal blood loss.

Standard toxicology assessments, such as single and repeat-dose toxicity studies in both rodent and non-rodent species, safety pharmacology, genotoxicity, and reproductive toxicology data, are not publicly available.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical studies of **Flovagatran sodium** are largely unavailable in the published literature. The following provides a general overview of the methodology for the canine cardiopulmonary bypass study based on the available information.

Canine Cardiopulmonary Bypass Model

- Species: Beagle dogs
- Objective: To evaluate the pharmacokinetic and pharmacodynamic profile and efficacy of Flovagatran sodium during a simulated cardiac surgery.
- Procedure:
  - Animals were anesthetized and instrumented for cardiopulmonary bypass.
  - A bolus of Flovagatran sodium was administered intravenously, followed by a continuous infusion.
  - A simulated mitral valve repair was performed while on CPB.
  - Blood samples were collected at various time points for the determination of plasma concentrations of the active metabolite (TRI 50c) and for the assessment of pharmacodynamic markers (ACT, aPTT, etc.).
  - Post-operatively, animals were monitored for signs of bleeding.
- Dosing Regimens Evaluated:
  - High-dose: 5 mg/kg bolus + 20 mg/kg/h infusion



Low-dose: 2.5 mg/kg bolus + 10 mg/kg/h infusion

#### Conclusion

**Flovagatran sodium** is a potent, reversible direct thrombin inhibitor that demonstrated clear anticoagulant effects in preclinical models. However, the publicly available data is insufficient to form a complete preclinical profile. Significant gaps exist in the understanding of its pharmacokinetics and, most notably, its toxicology. The adverse effects observed at high doses in the canine model highlight potential safety concerns that may have contributed to the discontinuation of its development. Without access to the full preclinical data package, a comprehensive assessment of the risk-benefit profile of **Flovagatran sodium** remains challenging.

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### References

- 1. medchemexpress.com [medchemexpress.com]
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